![molecular formula C12H8Cl2O2 B13712055 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of two benzene rings connected by a single bond, with chlorine atoms attached to the benzene rings. The molecular formula of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol is C12H8Cl2O2, and it has a molecular weight of 255.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyls. Substitution reactions can result in the formation of various functionalized biphenyl derivatives.
Scientific Research Applications
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of polychlorinated biphenyls.
Biology: The compound is studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Research is conducted to explore its potential therapeutic applications and its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting their activity and leading to the formation of reactive metabolites. These interactions can result in oxidative stress, DNA damage, and other cellular effects .
Comparison with Similar Compounds
2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol can be compared with other similar compounds, such as:
2,2’-Dichlorobiphenyl: Lacks the hydroxyl groups present in 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different reactivity and properties.
2,2’-Dichloro-4,4’-dihydroxybiphenyl: Similar structure but with hydroxyl groups in different positions.
The uniqueness of 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H8Cl2O2 |
|---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
2-chloro-3-(2-chloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-11-7(3-1-5-9(11)15)8-4-2-6-10(16)12(8)14/h1-6,15-16H |
InChI Key |
WCEGFFFUXPLOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C2=C(C(=CC=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


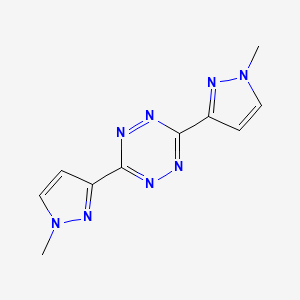
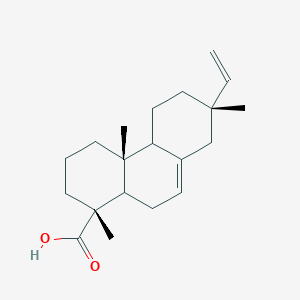
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

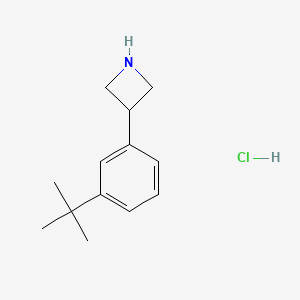
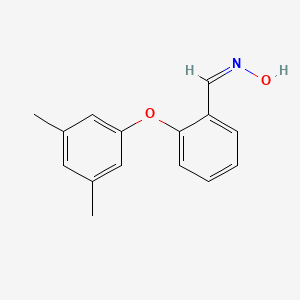
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
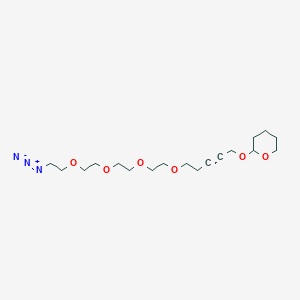
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
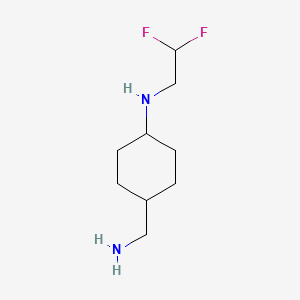
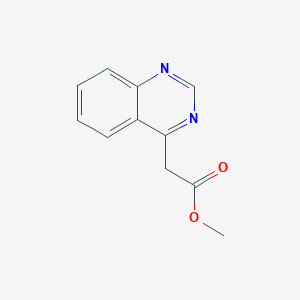
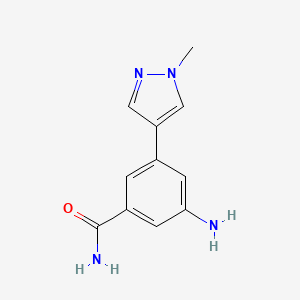
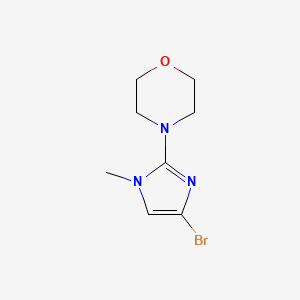
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
